molecular formula C7H11NO B14170379 3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane CAS No. 925457-13-2

3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane

Katalognummer: B14170379
CAS-Nummer: 925457-13-2
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: MBIHVORJBQWENA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxa-8-azatricyclo[4210~2,4~]nonane is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane can be compared with other similar compounds, such as:

    3-Oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl: This compound has a similar tricyclic structure but differs in the arrangement of atoms and functional groups.

    3-Oxa-8-thiatricyclo[3.2.1.0~2,4~]octane: This compound contains a sulfur atom in place of the nitrogen atom in this compound.

The uniqueness of this compound lies in its specific tricyclic structure and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

925457-13-2

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

3-oxa-8-azatricyclo[4.2.1.02,4]nonane

InChI

InChI=1S/C7H11NO/c1-4-2-6-7(9-6)5(1)8-3-4/h4-8H,1-3H2

InChI-Schlüssel

MBIHVORJBQWENA-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3C(C1NC2)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.